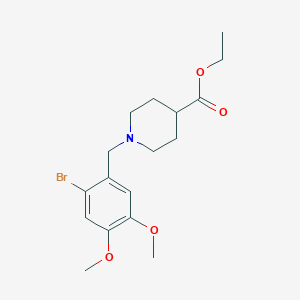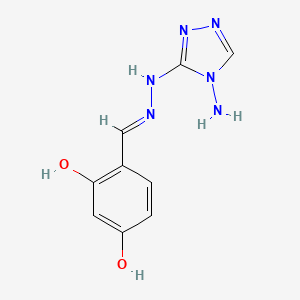
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBP is a pyrimidine derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been found to interact with several receptors and enzymes in the body. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity, and has been used in several in vitro and in vivo studies. However, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in humans, and its safety and efficacy in humans is not fully understood.
Direcciones Futuras
There are several future directions for research on 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and to investigate its potential interactions with other drugs and compounds.
Métodos De Síntesis
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, and the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of piperidine. The synthesis of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione using these methods has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release.
Propiedades
IUPAC Name |
(5Z)-5-[(4-methyl-3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11-7-8-12(10-15(11)21(25)26)9-14-16(22)19-18(24)20(17(14)23)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJIBBRQRVBONR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-methyl-3-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-6-(8-methyl-2,8-diazaspiro[5.5]undec-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6086007.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)
![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)
![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)